H-Val-Leu-Ser-Glu-Gly-OH
説明
特性
CAS番号 |
83178-69-2 |
|---|---|
分子式 |
C21H37N5O9 |
分子量 |
503.5 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C21H37N5O9/c1-10(2)7-13(25-21(35)17(22)11(3)4)19(33)26-14(9-27)20(34)24-12(5-6-15(28)29)18(32)23-8-16(30)31/h10-14,17,27H,5-9,22H2,1-4H3,(H,23,32)(H,24,34)(H,25,35)(H,26,33)(H,28,29)(H,30,31)/t12-,13-,14-,17-/m0/s1 |
InChIキー |
KRBYJGNJBRHLDI-WSMBLCCSSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |
配列 |
VLSEG |
製品の起源 |
United States |
科学的研究の応用
Biological Activities
The biological activities of H-Val-Leu-Ser-Glu-Gly-OH can be categorized into several key areas:
- Antimicrobial Activity : Peptides similar to this compound have been shown to disrupt microbial membranes, leading to cell lysis. Research indicates that peptides with hydrophobic residues enhance their ability to penetrate bacterial membranes, thus increasing their antimicrobial efficacy.
- Antioxidant Properties : This peptide may possess antioxidant capabilities, helping to scavenge free radicals and mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species.
- Antihypertensive Effects : Some studies suggest that peptides can inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. This property could position this compound as a candidate for managing hypertension.
- Anticancer Potential : Preliminary findings indicate that certain peptides can induce apoptosis in cancer cells. The mechanisms through which this compound exerts anticancer effects warrant further investigation.
Therapeutic Applications
The therapeutic applications of this compound are promising and include:
- Cardiovascular Health : Given its potential antihypertensive properties, this peptide could be explored for use in treating cardiovascular diseases related to high blood pressure.
- Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics or antimicrobial agents against resistant strains of bacteria.
- Cancer Treatment : The ability to induce apoptosis in cancer cells suggests that this compound could be investigated as part of a therapeutic regimen for specific types of cancer.
Future Directions in Research
Future research on this compound should focus on:
- In Vivo Studies : Conducting studies in living organisms to assess the efficacy and safety of this peptide in therapeutic contexts.
- Mechanistic Studies : Elucidating the precise molecular pathways through which the peptide exerts its biological effects.
- Formulation Development : Exploring how this peptide can be incorporated into drug formulations or delivery systems for enhanced therapeutic outcomes.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of microbial membranes | |
| Antioxidant | Scavenging free radicals | |
| Antihypertensive | Inhibition of ACE | |
| Anticancer | Induction of apoptosis in cancer cells |
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares H-Val-Leu-Ser-Glu-Gly-OH with structurally or functionally related peptides, focusing on sequence, physicochemical properties, and research findings.
Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Sequence Complexity : this compound is longer than dipeptides (e.g., H-Leu-Glu-OH) but shorter than cyclic or therapeutic peptides (e.g., ’s 16-residue peptide). Its inclusion of Ser and Glu may enhance solubility and hydrogen-bonding capacity compared to purely hydrophobic sequences.
- Solubility Trends : Peptides with glycine (e.g., H-DL-Leu-Gly-Gly-OH) or charged residues (e.g., H-Leu-Glu-OH) often exhibit better solubility in polar solvents like DMSO .
Functional and Therapeutic Comparisons
Table 2: Functional and Research-Based Comparisons
Key Observations:
- Therapeutic Potential: highlights a 16-residue peptide with Glu and Leu residues used in treating Streptococcus pneumoniae infections, suggesting that this compound could be explored for antimicrobial or immunomodulatory roles .
- Anticancer Activity : Cyclic peptides with Val/Leu () demonstrate cytotoxicity against lung cancer cells, implying that structural motifs in this compound might be optimized for similar effects .
Physical and Chemical Stability
- Glycine Flexibility : The terminal glycine in this compound may enhance conformational adaptability, contrasting with rigid cyclic peptides () .
- Charged Residues : The presence of Glu (pKa ~4.1) introduces pH-dependent solubility, a feature shared with H-Leu-Glu-OH but absent in neutral peptides like H-DL-Leu-Gly-Gly-OH .
準備方法
Resin and Protection Strategy
- Resin: An acid-labile resin is typically used to anchor the C-terminal amino acid (Gly-OH) via its carboxyl group.
- Amino Acid Protection: The N-terminus of amino acids is commonly protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile and removed by piperidine treatment. Side chains of Ser and Glu are protected by t-butyl (tBu) esters to prevent side reactions during synthesis.
Coupling Reagents and Conditions
- Coupling of amino acids is performed using preactivated derivatives or coupling reagents like DIC (diisopropylcarbodiimide) combined with HOBt (1-hydroxybenzotriazole) to improve yield and reduce racemization.
- Typically, three equivalents of activated amino acids are used to drive the coupling reaction to completion.
- The peptide-resin is washed thoroughly with DMF and MeOH between steps to remove excess reagents and by-products.
Sequential Assembly
The peptide chain is assembled from the C-terminus (Gly) to the N-terminus (Val) by sequential cycles of:
- Fmoc deprotection with 20% piperidine in DMF.
- Amino acid coupling with Fmoc-protected amino acid derivatives.
- Washing steps to remove excess reagents.
This cycle repeats until the full sequence this compound is constructed on the resin.
Cleavage and Deprotection
- After assembly, the peptide is cleaved from the resin and side-chain protecting groups are simultaneously removed by treatment with a strong acidic cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) for about 2 hours at room temperature.
- The crude peptide is then precipitated by addition of a non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE), filtered, and dried under vacuum.
Purification and Characterization
- The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a binary gradient of water and organic solvents such as acetonitrile or methanol.
- Purity is assessed by HPLC and mass spectrometry, aiming for >98.5% purity with minimal deletion or addition by-products (<0.5%).
- The purified peptide is then lyophilized or spray-dried to obtain the final product.
Alternative Fragment Condensation Approaches
For longer peptides or complex sequences, fragment condensation in solution phase can be employed. This involves synthesizing shorter peptide fragments separately and then coupling them in solution using coupling reagents. Protection groups similar to those used in SPPS are maintained to prevent side reactions.
Although this compound is a relatively short pentapeptide, fragment condensation could be applied if desired for specific synthetic strategies or scale-up.
Summary Table of Preparation Steps
| Step No. | Process Step | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Resin Loading | Attach Gly to acid-labile resin via carboxyl group | Resin type: Acid-labile; Gly is C-terminal amino acid |
| 2 | N-Terminal Protection Removal | Remove Fmoc group using 20% piperidine in DMF | Mild basic conditions |
| 3 | Amino Acid Coupling | Sequential coupling of Fmoc-Glu(tBu), Fmoc-Ser(tBu), Fmoc-Leu, Fmoc-Val | Use DIC/HOBt, 3 eq. activated amino acid |
| 4 | Washing | Wash resin with DMF and MeOH to remove excess reagents | Multiple wash cycles |
| 5 | Final Deprotection & Cleavage | Treat peptide-resin with 95% TFA/2.5% TIS/2.5% EDT for 2 hours | Room temperature; simultaneous cleavage and deprotection |
| 6 | Peptide Precipitation | Precipitate crude peptide with MTBE or diethyl ether | Filter and dry under vacuum |
| 7 | Purification | RP-HPLC purification using water/acetonitrile gradient | Aim for >98.5% purity |
| 8 | Drying | Lyophilization or spray drying to obtain final peptide | Store under appropriate conditions |
Research Findings and Advantages
- The Fmoc-based SPPS method allows mild reaction conditions, minimizing side reactions and racemization.
- Using acid-labile resin and TFA cleavage ensures efficient recovery of the peptide with simultaneous side-chain deprotection.
- The use of side-chain protecting groups like tBu for Ser and Glu prevents unwanted side reactions during synthesis.
- Purification by RP-HPLC yields peptides with purity exceeding 98.5%, suitable for research and pharmaceutical applications.
- The described methods have been successfully applied in the synthesis of peptides containing similar sequences and poly-glycine stretches, demonstrating robustness and scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
